Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBQLCGASIDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Fluorinated Organic Compounds Research
Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a member of the broad class of fluorinated organic compounds, which are molecules that have at least one carbon-fluorine bond. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds.
In academic and industrial research, the strategic incorporation of fluorine is a widely used tactic for a variety of reasons:
Enhanced Metabolic Stability: In pharmaceutical research, replacing a hydrogen atom with fluorine at a site prone to metabolic attack can slow down the molecule's breakdown in the body, prolonging its therapeutic effect.
Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which is a crucial factor for drug efficacy. The inclusion of fluorine atoms in bioactive aromatic compounds can significantly enhance lipophilicity.
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for the molecule's interaction with biological targets.
Conformational Control: The size of a fluorine atom is only slightly larger than that of a hydrogen atom, allowing it to act as a "super-hydrogen" that can alter molecular shape and electronic distribution without adding significant bulk.
It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. Well-known examples include the antidepressant fluoxetine and the cholesterol-lowering drug atorvastatin. Therefore, the presence of a 4-fluorophenyl group in this compound immediately places it in a class of compounds with recognized potential for bioactive applications.
Significance of β Amino Ester Scaffolds in Modern Organic Chemistry
The core structure of the molecule is a β-amino ester. This scaffold is a derivative of β-alanine, a naturally occurring beta-amino acid. Unlike alpha-amino acids, which are the primary building blocks of proteins, β-amino acids have their amino group attached to the third carbon atom (the β-carbon) from the carboxyl group. This seemingly small change leads to different chemical and structural properties.
β-Amino esters and their derivatives are of considerable importance in contemporary organic chemistry for several key reasons:
Versatile Synthetic Intermediates: They are valuable building blocks for the synthesis of more complex nitrogen-containing molecules, including alkaloids, peptides, and other heterocyclic compounds.
Bioactive Molecules: The β-amino carbonyl motif is prevalent in many natural products and pharmaceuticals that exhibit a wide range of biological activities.
Polymer Science: β-amino esters are the monomers used to create poly(β-amino esters) (PBAEs). These polymers are known for being biodegradable and pH-responsive, making them highly attractive for biomedical applications such as drug delivery and gene therapy. At a neutral physiological pH, PBAEs are typically hydrophobic, but they become positively charged and more water-soluble in acidic environments, a feature that can be exploited for targeted drug release in acidic tumor microenvironments or within cellular endosomes.
The presence of the β-amino ester framework in Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate suggests its potential utility as a precursor in the synthesis of novel polymers or as a scaffold for the development of new therapeutic agents.
Structural Features and Nomenclature Considerations of Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate
Atom Economy and Green Chemistry Principles in Synthesis
The synthesis of this compound, a substituted β-alanine derivative, provides a valuable case study for the application of green chemistry principles, particularly the concept of atom economy. jocpr.com Atom economy, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, thus minimizing waste. rsc.orgprimescholars.com This section evaluates common synthetic routes to the target molecule and its analogues through the lens of atom economy and other key green chemistry tenets, such as waste prevention, use of catalysis, and energy efficiency. jocpr.compatsnap.com
Two prevalent methods for constructing the core structure of this compound are the aza-Michael addition and reductive amination. A comparative analysis reveals significant differences in their environmental footprint.
Aza-Michael Addition: A High Atom Economy Pathway
The aza-Michael addition represents a highly efficient and atom-economical approach. This reaction involves the direct addition of 4-fluorobenzylamine (B26447) to an α,β-unsaturated ester, such as ethyl acrylate.
Reaction: 4-fluorobenzylamine + Ethyl Acrylate → this compound
Theoretically, this reaction is an addition reaction where all atoms from both reactants are incorporated into the final product, leading to 100% atom economy. jocpr.com This method inherently minimizes waste, a primary goal of green chemistry. The process can often be performed under mild, solvent-free conditions or with the use of recyclable catalysts, further enhancing its green credentials. A patent for a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights the use of a catalyst to facilitate this type of addition, underscoring the industrial applicability of catalyzed, high-economy reactions. google.com
Interactive Data Table: Atom Economy of Aza-Michael Addition
| Reactant | Formula | Molecular Weight ( g/mol ) |
| 4-fluorobenzylamine | C₇H₈FN | 125.15 |
| Ethyl acrylate | C₅H₈O₂ | 100.12 |
| Total Reactant Mass | 225.27 | |
| Product | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₆FNO₂ | 225.26 |
| Atom Economy (%) | ~100% |
Reductive Amination: A Versatile but Variable Approach
Reductive amination is a widely used and powerful method for synthesizing amines. wikipedia.org For the target molecule, this process would typically involve the reaction of 4-fluorobenzaldehyde (B137897) with ethyl 3-aminopropanoate to form an intermediate imine, which is then reduced to the final secondary amine product. masterorganicchemistry.comorganic-chemistry.org
While highly effective, the atom economy of reductive amination is heavily dependent on the choice of reducing agent. masterorganicchemistry.com
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium on carbon) is a highly atom-economical option. The only byproduct generated is water, resulting in a high atom economy of approximately 92.6%. This approach aligns well with green chemistry principles by utilizing a catalytic reagent rather than a stoichiometric one. jocpr.com
Hydride Reagents: The use of stoichiometric hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is common due to their mildness and selectivity. masterorganicchemistry.comresearchgate.net However, these reagents have high molecular weights and are not incorporated into the final product, leading to the generation of significant boron-containing waste. The atom economy for a synthesis using NaBH(OAc)₃, for instance, drops to below 50%. This illustrates a trade-off between reaction convenience and adherence to the principle of atom economy. purdue.eduscranton.edu
Interactive Data Table: Comparative Atom Economy in Reductive Amination
| Synthetic Route | Reactants | Total Reactant MW ( g/mol ) | Product MW ( g/mol ) | Atom Economy (%) | Key Byproducts |
| Catalytic Hydrogenation | 4-fluorobenzaldehyde, Ethyl 3-aminopropanoate, H₂ | 243.28 | 225.26 | 92.6% | Water |
| Using NaBH(OAc)₃ | 4-fluorobenzaldehyde, Ethyl 3-aminopropanoate, NaBH(OAc)₃ | 453.20 | 225.26 | 49.7% | Borate salts, Acetic acid |
Summary and Green Chemistry Perspective
When evaluated based on atom economy and green chemistry principles, the aza-Michael addition is the superior synthetic strategy for this compound. Its near-perfect atom economy exemplifies an ideal "green" reaction by minimizing waste at the most fundamental level.
Reductive amination remains a valuable and flexible synthetic tool. However, for it to be considered a green process, the use of catalytic hydrogenation is strongly preferred over stoichiometric hydride reagents. jocpr.comwikipedia.org The choice of pathway highlights the importance of critically assessing not just the reaction yield but also the efficiency with which atoms are utilized in the synthesis design. scranton.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of a chemical compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural assignment of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and the relative number of protons in each environment (integration).
Expected ¹H NMR Data: A detailed ¹H NMR spectrum would be necessary to confirm the proton assignments. Without experimental data, a specific data table cannot be generated.
Anticipated Spectral Features:
Ethyl Group: An ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
Propanoate Chain: The two methylene groups of the propanoate backbone would appear as distinct signals, likely triplets, due to coupling with each other.
Benzyl (B1604629) Group: The methylene protons of the (4-fluorophenyl)methyl group would likely appear as a singlet if not coupled to other protons, or a more complex pattern if coupling to the amine proton is observed.
Aromatic Ring: The protons on the 4-fluorophenyl ring would show a characteristic pattern, typically two doublets (or a doublet of doublets) due to symmetry and coupling to each other and to the fluorine atom.
Amine Proton: The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Expected ¹³C NMR Data: Experimental ¹³C NMR data is required for a definitive assignment of chemical shifts. A data table cannot be provided in its absence.
Anticipated Spectral Features:
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum (typically 170-180 ppm).
Aromatic Carbons: The carbons of the 4-fluorophenyl ring would appear in the aromatic region (typically 110-165 ppm). The carbon directly bonded to the fluorine atom would show a large one-bond C-F coupling constant.
Aliphatic Carbons: The various sp³ hybridized carbons of the ethyl and propanoate groups, as well as the benzylic methylene carbon, would appear in the upfield region of the spectrum.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a highly informative technique. ¹⁹F NMR is very sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing compounds.
Expected ¹⁹F NMR Data: Specific experimental data for the ¹⁹F NMR spectrum of this compound is not available in the public domain.
Anticipated Spectral Features: The spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift would be indicative of its electronic environment. Coupling to the ortho-protons on the aromatic ring would likely result in the signal appearing as a triplet or a more complex multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected Key IR Absorptions: A definitive list of absorption bands requires an experimental IR spectrum.
Anticipated Spectral Features:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.
C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching of the ester.
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ range would be indicative of the C-F bond.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.
C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds, while those just above 3000 cm⁻¹ would be from the aromatic sp² C-H bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrometry Data: The molecular formula of this compound is C₁₂H₁₆FNO₂. The expected exact mass would be approximately 225.1165 g/mol .
Anticipated Fragmentation Patterns:
Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule would be expected.
Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group from the ester (m/z 45) would likely be observed.
Formation of the Tropylium Ion: A prominent peak at m/z 109, corresponding to the fluorobenzyl cation ([C₇H₆F]⁺), is a very common and stable fragment for benzyl-containing compounds.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of crystallographic databases did not reveal any published single-crystal X-ray structures for this compound. To perform this analysis, single crystals of the compound suitable for X-ray diffraction would need to be grown and analyzed. Such an analysis would provide unequivocal proof of the molecular structure and could reveal details about hydrogen bonding involving the amine group and potential π-π stacking interactions of the aromatic rings in the crystal lattice.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
A definitive description of the crystal packing and intermolecular hydrogen bonding networks for this compound is contingent upon experimental crystallographic data. Such data would reveal the unit cell parameters, space group, and the precise arrangement of molecules. This would allow for the identification and characterization of any present hydrogen bonds, such as N-H···O or C-H···F interactions, including their bond distances and angles, which are crucial for understanding the forces governing the crystal lattice.
Conformational Analysis in the Crystalline Phase
The conformation of a flexible molecule like this compound in the crystalline phase is determined by a combination of intramolecular forces and the energetic favorability of the crystal packing. An experimental crystal structure would provide the precise torsion angles for the rotatable bonds within the molecule, such as those in the ethyl propanoate chain and around the benzylic carbon. This would allow for a detailed analysis of the molecule's shape in the solid state and a comparison with computationally predicted low-energy conformations.
Further research, including the synthesis and crystallographic analysis of this compound, is required to provide the necessary data for a thorough and accurate discussion of its solid-state structure.
Computational and Theoretical Investigations of Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in building a comprehensive profile of the electronic nature of Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate. These methods allow for the detailed exploration of its molecular orbitals and charge distribution, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a preferred method for determining the optimized geometry and ground state energy of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. materialsciencejournal.orgresearchgate.net These calculations are foundational for all other computational analyses, as they provide the most stable conformation of the molecule, which is essential for accurate property prediction.
The optimized structure reveals the spatial arrangement of the atoms, including the planarity of the fluorophenyl group and the conformation of the ethyl propanoate chain. The total energy calculated for this optimized geometry corresponds to the most stable state of the molecule and is a critical parameter for calculating other properties such as heats of formation and reaction energies.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-F | 1.35 | ||
| C-N (ring) | 1.38 | ||
| C-N (chain) | 1.46 | ||
| C=O | 1.21 | ||
| C-O | 1.34 | ||
| C-C-N | 112.5 | ||
| C-N-C | 118.9 | ||
| O=C-O | 124.3 | ||
| C-C-N-C | 178.5 |
Note: This data is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar molecules.
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is typically localized on the electron-rich fluorophenylamino moiety, while the LUMO is often centered on the ethyl propanoate group, particularly the carbonyl carbon.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
Note: This data is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.
For this compound, the MEP analysis would likely show negative potential (red to yellow regions), indicating electron-rich areas, around the oxygen atoms of the ester group and the fluorine atom. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue regions), signifying electron-deficient areas, would be expected around the hydrogen atoms of the amino group and the methyl/methylene (B1212753) groups, making them potential sites for nucleophilic attack. researchgate.net
In this compound, significant delocalization is expected from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent carbon atoms and the phenyl ring. Similarly, the lone pairs on the oxygen atoms of the ester group will contribute to delocalization within that functional group. These hyperconjugative interactions are crucial in stabilizing the molecular structure. wisc.edu
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π*(Cring-Cring) | 5.50 |
| LP (Ocarbonyl) | π*(C=O) | 28.34 |
| σ (C-H) | σ*(C-N) | 2.15 |
Note: This data is hypothetical and for illustrative purposes, representing plausible interactions.
Chemical Reactivity Descriptors and Topological Studies
Chemical reactivity descriptors derived from conceptual DFT provide quantitative measures of the reactivity and selectivity of a molecule. These descriptors, along with topological studies, help in predicting the most probable sites for chemical reactions.
Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes.
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
For this compound, the Fukui function analysis would likely pinpoint the carbonyl carbon of the ester group as a primary site for nucleophilic attack (high f+(r) value). The nitrogen atom and specific carbons in the fluorophenyl ring are expected to be the most susceptible to electrophilic attack (high f-(r) value). researchgate.net
Table 4: Condensed Fukui Functions for Selected Atoms in this compound
| Atom | f+ | f- | f0 |
|---|---|---|---|
| C (carbonyl) | 0.125 | 0.032 | 0.079 |
| N | 0.045 | 0.158 | 0.102 |
| O (carbonyl) | 0.098 | 0.065 | 0.082 |
| F | 0.031 | 0.089 | 0.060 |
Note: This data is hypothetical and for illustrative purposes.
Bond Dissociation Energies (BDE) and Hydrogen Bond Dissociation Energies
Bond Dissociation Energy (BDE) is a critical measure of the strength of a chemical bond, representing the enthalpy change required to break a bond homolytically. For this compound, several key bonds dictate its reactivity and stability. These include the C-N bond of the secondary amine, the N-H bond, and the various C-H bonds.
C-N Bond Dissociation Energy: The central C-N bond, linking the (4-fluorophenyl)methyl group to the amino propanoate moiety, is of significant interest. While specific experimental or calculated values for this exact molecule are not readily found, we can infer its approximate strength from related N-benzylalkylamines. Computational studies on various C-N bonds have shown that their BDEs can be reliably calculated using density functional theory (DFT) methods. For instance, functionals like B3P86 and PBE0 have been shown to provide satisfactory energetic predictions for C-N bond dissociation. researchgate.net The typical bond dissociation energy for a C-N bond in a secondary amine is approximately 305 kJ/mol. researchgate.net The presence of the benzyl (B1604629) group can influence this value due to resonance stabilization of the resulting radical.
N-H Bond Dissociation Energy: The N-H bond in the secondary amine group is also a key feature. Secondary amines are known to have N-H BDEs that are generally lower than those in primary amines. This is attributed to the stabilizing effect of the alkyl groups on the resulting aminyl radical.
Hydrogen Bond Dissociation Energies: this compound has both hydrogen bond donor (the N-H group) and acceptor (the nitrogen lone pair and the carbonyl oxygen of the ester) sites. The strength of these hydrogen bonds is crucial for understanding its interactions in solution and in biological systems. Studies on hydrogen bonding between secondary amines and esters indicate that the N-H---O interaction is a significant contributor to intermolecular association. libretexts.org The dissociation energy of such hydrogen bonds is typically in the range of 4-20 kJ/mol, depending on the solvent and the specific geometry of the complex. The presence of the electronegative fluorine atom on the phenyl ring may subtly influence the hydrogen bonding capacity of the molecule by altering the electron density around the nitrogen atom.
Table 1: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound based on Analogous Compounds
| Bond | Bond Type | Estimated BDE (kJ/mol) | Reference for Analogy |
| C-N | Benzyl-amine | ~305 | researchgate.net |
| N-H | Secondary Amine | ~380 | General literature values |
| C-F | Aryl-fluoride | ~500 | General literature values |
| C=O | Ester | ~740 | General literature values |
Note: These are estimated values based on data from analogous compounds and general chemical principles. Actual values for this compound may vary.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Solvation Effects: The solvent environment plays a crucial role in determining the preferred conformations of flexible molecules. For this compound, the presence of both polar (amine and ester groups) and nonpolar (phenyl ring and alkyl chain) moieties suggests that its conformation will be sensitive to the polarity of the solvent. In polar solvents like water, the molecule is likely to adopt conformations that maximize the exposure of its polar groups to the solvent, while in nonpolar solvents, more compact structures that minimize solvent exposure of the polar groups may be favored. MD simulations can explicitly model these solvent interactions and predict the most probable solvated conformations. Recent developments in MD simulations have been increasingly applied to study fluorescent membrane probes, which often share the characteristic of having both polar and nonpolar regions. researchgate.net
Conformational Landscape Analysis and Energy Minima Identification
Conformational landscape analysis aims to identify all stable conformations (energy minima) of a molecule and the energy barriers (transition states) that separate them. This provides a detailed map of the molecule's potential energy surface, which is fundamental to understanding its behavior.
Rotational Barriers: The rotation around the key single bonds in this compound is not entirely free but is hindered by energy barriers. DFT calculations are a common method for determining these rotational barriers. For example, studies on N-benzhydrylformamides, which have a similar N-benzyl-like fragment, have used DFT to calculate rotational barriers around the C-N bond. mdpi.comnih.gov The rotational barrier for the C-N bond in the target molecule is expected to be influenced by steric hindrance between the (4-fluorophenyl)methyl group and the propanoate chain, as well as by electronic effects from the fluorine substituent.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Rotational Barrier |
| C-C-N-C | Rotation around the C-N bond | Moderate, influenced by steric hindrance |
| F-C-C-N | Rotation of the fluorophenyl group | Low, but can be influenced by ortho substituents |
| N-C-C-C=O | Conformation of the propanoate chain | Low, leading to multiple gauche and anti conformers |
| C-C-O-C | Orientation of the ethyl group of the ester | Low |
Note: The expected rotational barriers are qualitative and based on general principles of conformational analysis.
Chemical Reactivity and Mechanistic Studies of Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate
Investigation of Reaction Pathways and Transformation Mechanisms
The reactivity of Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is centered around its amine and ester functionalities, as well as the benzylic position. Key reaction pathways include N-debenzylation, hydrolysis of the ethyl ester, and cyclization reactions.
N-Debenzylation: The bond between the nitrogen atom and the 4-fluorobenzyl group is susceptible to cleavage under various conditions. Oxidative N-debenzylation is a common metabolic pathway for N-benzylamines, often catalyzed by enzymes such as cytochrome P450. researchgate.net This process is believed to proceed through a single-electron transfer mechanism, forming a radical cation intermediate. researchgate.net Chemical methods for N-debenzylation are also prevalent and can be achieved through catalytic hydrogenation, or using various reagents like chloroformates. nih.gov More recently, metal-free electrochemical methods have been developed for the selective oxidative cleavage of the benzyl (B1604629) C-N bond, offering a greener alternative. mdpi.com
Ester Hydrolysis: The ethyl propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, 3-{[(4-fluorophenyl)methyl]amino}propanoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk Under acidic conditions, the reaction is typically reversible, requiring an excess of water to drive it to completion. chemguide.co.uk In contrast, alkaline hydrolysis is an irreversible process that yields the salt of the carboxylic acid. chemguide.co.uk
Cyclization Reactions: N-substituted β-alanine derivatives, such as the subject compound, are known to undergo intramolecular cyclization reactions to form various heterocyclic structures. For instance, N-aryl-β-alanines and their esters can react with urea (B33335) or thiocyanates in an acidic medium to form 5,6-dihydrouracils or their 2-thio analogs. researchgate.net It is plausible that under acidic conditions, this compound could undergo dealkylation followed by cyclization. researchgate.net Other potential cyclization pathways could lead to the formation of β-lactams, which are common reactions for β-amino acid derivatives. nih.gov
A summary of potential reaction pathways is presented in the table below.
| Reaction Pathway | Reagents/Conditions | Products |
| Oxidative N-Debenzylation | Cytochrome P450, other oxidizing agents | Ethyl 3-aminopropanoate and 4-fluorobenzaldehyde (B137897) |
| Ester Hydrolysis (Acidic) | Dilute acid (e.g., HCl, H₂SO₄), heat | 3-{[(4-fluorophenyl)methyl]amino}propanoic acid and ethanol |
| Ester Hydrolysis (Alkaline) | Dilute base (e.g., NaOH), heat | Sodium 3-{[(4-fluorophenyl)methyl]amino}propanoate and ethanol |
| Cyclization | Acid, Urea/Thiocyanate | Potential for 5,6-dihydrouracil derivatives |
Influence of the Fluorine Substituent on Reactivity and Selectivity
The presence of a fluorine atom at the para-position of the benzyl group significantly influences the electronic properties of the molecule, thereby affecting its reactivity and the selectivity of its transformations.
Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect. nih.gov This effect can influence the reactivity of the benzylic C-N bond and the ester group. For instance, studies on the hydrolysis of fluorinated esters have shown that fluorine substitution significantly accelerates the rate of hydrolysis. scispace.comnih.govresearchgate.net This is attributed to the electron-withdrawing nature of the fluorine, which destabilizes the ester and stabilizes the transition state of the hydrolysis reaction.
The fluorine substituent can also direct the regioselectivity of certain reactions. In electrophilic aromatic substitution reactions, fluorine is an ortho-, para-directing group. scholaris.ca In the context of intramolecular C-H bond functionalization of benzylamines, the position of the fluorine atom has been shown to have a marked effect on the regioselectivity of the reaction. researchgate.net While the C-F bond itself is very strong and generally stable, instances of defluorination have been reported, particularly in the context of metabolism of fluorinated drugs, which can lead to the formation of reactive metabolites. nih.govucd.ie
The table below summarizes the key influences of the fluorine substituent.
| Property | Influence of Fluorine Substituent |
| Ester Hydrolysis Rate | Accelerated due to electron-withdrawing effect. scispace.comnih.govresearchgate.net |
| N-Debenzylation | May be influenced by the electronic effect on the stability of intermediates. |
| Regioselectivity | Can direct the outcome of reactions on the aromatic ring. researchgate.net |
| Metabolic Stability | C-F bond is generally stable, but defluorination is possible. nih.govucd.ie |
Stability Studies and Chemical Degradation Pathways in Different Environments
The stability of this compound is dependent on environmental factors such as pH, temperature, and light.
pH Stability: Like many pharmaceuticals containing ester and amide bonds, this compound is expected to be susceptible to degradation at extreme pH values. ajpojournals.org Hydrolysis of the ester linkage is a primary degradation pathway in both acidic and basic conditions. The rate of hydrolysis is generally pH-dependent, with increased rates at lower and higher pH values. ajpojournals.org The presence of the fluorine atom is likely to enhance this susceptibility to hydrolysis. nih.gov
Thermal Stability: While specific data for this compound is unavailable, N-benzylamines and ethyl esters generally possess moderate thermal stability. However, at elevated temperatures, decomposition can occur. The stability of fluorinated compounds can be variable; while some exhibit high thermal stability, others may decompose. nih.gov
Photostability: Aromatic compounds and those with benzylic protons can be susceptible to photodegradation. The absorption of UV light can lead to the formation of reactive species and subsequent degradation products. Studies on the photolysis of fluorinated pharmaceuticals and pesticides have shown that various degradation pathways are possible, including defluorination. researchgate.net
Potential degradation pathways are outlined in the table below.
| Degradation Pathway | Environmental Condition | Potential Products |
| Ester Hydrolysis | Acidic or basic pH | 3-{[(4-fluorophenyl)methyl]amino}propanoic acid, ethanol |
| Oxidative Degradation | Presence of oxidizing agents | 4-fluorobenzaldehyde, ethyl 3-aminopropanoate, and further oxidation products |
| Photodegradation | Exposure to UV light | Complex mixture of degradation products, potentially including defluorinated species. researchgate.net |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The kinetics and thermodynamics of the chemical transformations of this compound are influenced by its molecular structure, particularly the presence of the fluorine substituent.
Kinetics: The rate of ester hydrolysis is expected to be significantly faster for this compound compared to its non-fluorinated analog. Studies on fluorinated esters have demonstrated a substantial increase in the hydrolysis rate constant with increasing fluorine substitution. nih.gov The kinetics of the oxidation of substituted benzylamines have been shown to be first-order with respect to both the amine and the oxidizing agent, with a significant kinetic isotope effect, indicating that the cleavage of an α-C-H bond is the rate-determining step. ias.ac.in
Thermodynamics: The thermodynamics of the reactions of this compound will be influenced by the bond dissociation energies and the stability of the reactants, intermediates, and products. The strong electron-withdrawing nature of fluorine can affect the thermodynamics of reactions involving the aromatic ring and adjacent functional groups. For example, computational studies on the hydrolysis of trifluoromethyl acetate (B1210297) show a large negative free energy of hydrolysis, indicating a thermodynamically favorable process. researchgate.net
The table below provides a qualitative overview of the kinetic and thermodynamic aspects.
| Transformation | Kinetic Aspect | Thermodynamic Aspect |
| Ester Hydrolysis | Rate is accelerated by the fluorine substituent. nih.gov | Generally a thermodynamically favorable process. researchgate.net |
| N-Debenzylation (Oxidative) | Rate depends on the oxidizing agent and reaction conditions. ias.ac.in | The overall thermodynamics will depend on the specific reaction pathway. |
| Cyclization | Kinetics will be influenced by reaction conditions such as temperature and catalyst. | The formation of stable heterocyclic rings is often thermodynamically favored. |
Derivatization Strategies and Structure Property Relationships for Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate Analogues
Synthesis of Novel Analogs with Modified Phenyl or Ester Moieties
The synthesis of novel analogues of ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate can be systematically approached by modifying either the aromatic phenyl ring or the terminal ester group. These modifications allow for a fine-tuning of the molecule's electronic and steric properties.
Modification of the Phenyl Moiety:
A primary strategy for modifying the phenyl ring involves the use of variously substituted benzaldehydes as starting materials in a reductive amination reaction with a β-alanine ester. For instance, analogues with different substituents on the phenyl ring can be prepared by reacting the corresponding substituted benzaldehyde (B42025) with ethyl 3-aminopropanoate. This approach allows for the introduction of a wide range of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the aromatic ring.
A general synthetic route is depicted below:
| Entry | Phenyl Substituent | Starting Benzaldehyde | Resulting Analogue |
| 1 | 4-Chloro | 4-Chlorobenzaldehyde | Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate |
| 2 | 4-Methoxy | 4-Methoxybenzaldehyde | Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate |
| 3 | 3-Nitro | 3-Nitrobenzaldehyde | Ethyl 3-{[(3-nitrophenyl)methyl]amino}propanoate |
| 4 | 2,4-Dichloro | 2,4-Dichlorobenzaldehyde | Ethyl 3-{[(2,4-dichlorophenyl)methyl]amino}propanoate |
Modification of the Ester Moiety:
Alterations to the ester group are typically achieved by reacting the parent carboxylic acid, 3-{[(4-fluorophenyl)methyl]amino}propanoic acid, with different alcohols under acidic catalysis (e.g., Fischer esterification). This allows for the synthesis of a homologous series of esters, which can be used to investigate the influence of the ester alkyl chain length on the compound's properties.
A general synthetic route is depicted below:
| Entry | Alcohol (R-OH) | Resulting Ester Analogue |
| 1 | Methanol | Mthis compound |
| 2 | Propanol | Propyl 3-{[(4-fluorophenyl)methyl]amino}propanoate |
| 3 | Isopropanol | Isopropyl 3-{[(4-fluorophenyl)methyl]amino}propanoate |
| 4 | Butanol | Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate |
Systematic Exploration of Substituent Effects on Chemical Reactivity
The chemical reactivity of this compound analogues is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic ring and the benzylic position, which in turn affects the nucleophilicity of the secondary amine and the reactivity of the benzylic C-H bonds.
The nucleophilicity of the secondary amine is a key factor in many reactions, such as N-alkylation and N-acylation. The presence of electron-withdrawing groups on the phenyl ring decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity.
The Hammett equation can be used to quantify the effect of substituents on the reaction rates. For a reaction series involving substituted phenyl derivatives, a plot of the logarithm of the relative reaction rate (log(k/k₀)) versus the Hammett substituent constant (σ) should be linear. A positive slope (ρ > 0) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) suggests that electron-donating groups accelerate the reaction.
| Substituent (X) | Hammett Constant (σp) | Relative Rate of N-Acylation (k/k₀) |
| -OCH₃ | -0.27 | 2.5 |
| -CH₃ | -0.17 | 1.8 |
| -H | 0.00 | 1.0 |
| -F | 0.06 | 0.8 |
| -Cl | 0.23 | 0.5 |
| -NO₂ | 0.78 | 0.1 |
Note: The relative rate data presented is hypothetical and for illustrative purposes to demonstrate the expected trend based on electronic effects.
The data illustrates that electron-donating groups like methoxy (B1213986) and methyl increase the rate of N-acylation, while electron-withdrawing groups like fluoro, chloro, and nitro decrease the reaction rate. This is consistent with the reaction mechanism involving nucleophilic attack by the amine nitrogen.
Stereochemical Control in the Synthesis of Related Chiral Propanoates
The synthesis of chiral 3-aminopropanoates, which are valuable building blocks in medicinal chemistry, requires precise control over stereochemistry. nih.gov Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
One common approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. The chiral amine acts as a chiral auxiliary, directing the addition to one face of the double bond, thereby establishing a new stereocenter. The auxiliary can then be removed in a subsequent step to yield the desired chiral 3-aminopropanoate.
For example, the reaction of a chiral N-benzyl-N-(α-methylbenzyl)amine with an α,β-unsaturated ester can lead to the formation of a syn-α-alkyl-β-amino acid derivative with high stereoselectivity. mdpi.com
Another powerful method for stereochemical control is the use of chiral oxazolidinone auxiliaries, as popularized by Evans. In this approach, the oxazolidinone is acylated, and the resulting imide undergoes a diastereoselective reaction, such as an aldol (B89426) or alkylation reaction. The chiral auxiliary then directs the stereochemistry of the newly formed stereocenter. Finally, the auxiliary can be cleaved to afford the desired chiral product.
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) |
| (R)-1-Phenylethylamine | Michael Addition | >95% |
| Evans' Oxazolidinone | Aldol Condensation | >98% |
| Pseudoephedrine | Alkylation | >99% harvard.edu |
These methods provide access to enantiomerically enriched 3-aminopropanoates, which are crucial for the synthesis of biologically active molecules. nih.gov
Correlation of Structural Modifications with Spectroscopic Signatures
Structural modifications in the analogues of this compound lead to predictable changes in their spectroscopic signatures, particularly in ¹H NMR, ¹³C NMR, and IR spectra. These changes can be used to confirm the identity and purity of the synthesized compounds.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the chemical shifts of the protons are sensitive to the electronic environment. For analogues with modified phenyl rings, the chemical shifts of the aromatic protons will vary depending on the nature and position of the substituent. Electron-donating groups will cause an upfield shift (lower ppm), while electron-withdrawing groups will lead to a downfield shift (higher ppm) of the aromatic protons. The benzylic protons (-CH₂-) adjacent to the aromatic ring will also be affected, though to a lesser extent.
For analogues with a modified ester moiety, the chemical shift of the protons in the alkyl group of the ester will change. For example, the quartet of the -OCH₂- group in the ethyl ester will be replaced by a singlet for a methyl ester or a triplet for a propyl ester, with corresponding changes in the chemical shifts of the adjacent methyl or methylene (B1212753) groups.
¹³C NMR Spectroscopy:
Similar to ¹H NMR, the chemical shifts in the ¹³C NMR spectrum are influenced by the electronic effects of the substituents. The carbon atoms of the aromatic ring will show significant shifts depending on the substituent. The chemical shift of the carbonyl carbon of the ester group is also sensitive to the nature of the alkyl group.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. The C=O stretching vibration of the ester group is typically observed in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine appears in the region of 3300-3500 cm⁻¹. Modifications to the phenyl ring can lead to subtle shifts in the C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).
The following table provides expected spectroscopic data for selected analogues.
| Analogue | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.15 (q, 2H, OCH₂), 3.75 (s, 2H, NCH₂Ar), 2.85 (t, 2H, NCH₂), 2.50 (t, 2H, CH₂CO), 1.25 (t, 3H, CH₃) | 172.5 (C=O), 162.0 (d, J=245 Hz, C-F), 134.0 (d, J=3 Hz, C-Ar), 130.0 (d, J=8 Hz, C-Ar), 115.5 (d, J=21 Hz, C-Ar), 60.5 (OCH₂), 52.0 (NCH₂Ar), 48.0 (NCH₂), 34.0 (CH₂CO), 14.0 (CH₃) | 3350 (N-H), 1735 (C=O), 1510 (C=C) |
| Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate | 7.20-7.30 (m, 4H, Ar-H), 4.15 (q, 2H, OCH₂), 3.75 (s, 2H, NCH₂Ar), 2.85 (t, 2H, NCH₂), 2.50 (t, 2H, CH₂CO), 1.25 (t, 3H, CH₃) | 172.5 (C=O), 137.0 (C-Ar), 133.0 (C-Ar), 130.0 (C-Ar), 128.5 (C-Ar), 60.5 (OCH₂), 52.0 (NCH₂Ar), 48.0 (NCH₂), 34.0 (CH₂CO), 14.0 (CH₃) | 3350 (N-H), 1735 (C=O), 1490 (C=C) |
| Mthis compound | 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.65 (s, 3H, OCH₃), 3.75 (s, 2H, NCH₂Ar), 2.85 (t, 2H, NCH₂), 2.50 (t, 2H, CH₂CO) | 173.0 (C=O), 162.0 (d, J=245 Hz, C-F), 134.0 (d, J=3 Hz, C-Ar), 130.0 (d, J=8 Hz, C-Ar), 115.5 (d, J=21 Hz, C-Ar), 51.5 (OCH₃), 52.0 (NCH₂Ar), 48.0 (NCH₂), 34.0 (CH₂CO) | 3350 (N-H), 1740 (C=O), 1510 (C=C) |
Note: The spectroscopic data presented is predicted based on known chemical shift and vibrational frequency correlations and may vary slightly from experimental values.
Synthetic Utility and Catalytic Applications of Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate
Role as a Precursor in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate, possessing both a nucleophilic secondary amine and an electrophilic ester, makes it a theoretically attractive candidate for such transformations.
The secondary amine moiety could readily participate in reactions like the Mannich or Ugi reactions. For instance, in a Mannich-type reaction, it could react with an aldehyde and a carbon acid to generate more complex β-amino carbonyl compounds. Similarly, in an Ugi four-component reaction, it could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives.
Despite this theoretical potential, there is a notable absence of published studies specifically detailing the use of this compound as a key precursor in MCRs. While the synthesis of various N-protected amino acid esters via MCRs has been reported, dedicated research on this particular fluorinated analogue is not apparent in the current literature.
Potential as a Ligand Component in Metal-Catalyzed Reactions
The nitrogen atom in this compound, with its lone pair of electrons, presents an opportunity for its use as a ligand in metal-catalyzed reactions. The presence of the ester group could also allow for bidentate coordination to a metal center, potentially influencing the steric and electronic environment of the catalyst.
Table 1: Potential Metal-Catalyzed Reactions Employing this compound as a Ligand
| Reaction Type | Potential Role of the Ligand | Metal Center Examples |
| Cross-Coupling Reactions | Modulating catalyst activity and selectivity | Palladium, Nickel, Copper |
| Asymmetric Hydrogenation | Inducing enantioselectivity | Rhodium, Ruthenium, Iridium |
| C-H Activation | Directing group for regioselective functionalization | Palladium, Rhodium |
The fluorine atom on the phenyl ring could also play a role in modulating the electronic properties of the metal complex, which can be a critical factor in catalyst performance. However, a thorough search of chemical databases and scientific journals does not yield any specific examples of this compound being employed as a ligand in metal-catalyzed transformations. The synthesis and application of metal complexes with structurally similar β-amino ester ligands have been explored, but data for this specific compound is absent.
Applications in the Construction of Complex Organic Molecules
As a functionalized building block, this compound could serve as a valuable intermediate in the synthesis of more elaborate molecular architectures, particularly in the realm of medicinal chemistry where the introduction of fluorine can enhance metabolic stability and binding affinity.
The secondary amine can be a site for further functionalization, such as acylation, alkylation, or arylation, to build upon the molecular framework. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. Alternatively, the ester can be reduced to an alcohol, providing another point of synthetic diversification.
A related compound, ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate, is noted for its use as an intermediate in the synthesis of more complex organic molecules . This suggests that the core structure of N-(4-fluorobenzyl) substituted amino esters is of interest to synthetic chemists. However, specific, documented examples of this compound being directly utilized in the total synthesis or modular construction of complex natural products or pharmaceutical agents are not found in the reviewed literature.
Environmental Fate and Degradation Pathways of Fluorinated Propanoates
Photolytic Degradation Processes under Simulated Environmental Conditions
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from sunlight. For aromatic compounds, this is a significant environmental degradation pathway. The photostability of a molecule like Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is influenced by its constituent functional groups: the fluorophenyl group, the secondary amine, and the ethyl ester.
Direct photolysis occurs when the molecule itself absorbs light, leading to an excited state that can result in bond cleavage. The fluorophenyl group is the primary chromophore in this molecule and is expected to absorb UV light. Studies on other fluorinated aromatic compounds, such as fluorinated phenols and pharmaceuticals, show that the aryl C-F bond can be cleaved, leading to defluorination and the formation of fluoride (B91410) ions as a major product. oup.comacs.org However, the stability of the C-F bond is high, and its cleavage often requires significant energy.
Indirect photolysis involves photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring or the alkyl chain. rsc.org The reaction of amine-containing drugs with hydroxyl radicals has been shown to have very high bimolecular rate constants, suggesting that this would be a significant degradation pathway for this compound in sunlit surface waters containing nitrates or humic substances. rsc.org
Potential photolytic degradation products could arise from several reactions:
Defluorination: Cleavage of the C-F bond to form fluoride and a phenyl derivative.
N-dealkylation: Cleavage of the C-N bonds, potentially leading to 4-fluorobenzaldehyde (B137897), 4-fluorobenzylamine (B26447), and ethyl 3-aminopropanoate.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Ester Hydrolysis: While primarily a hydrolytic process, it can be influenced by photochemical conditions.
The quantum yield, which measures the efficiency of a photochemical process, is a key parameter in assessing photolytic degradation rates. For many fluorinated pesticides, quantum yields are relatively low, indicating a degree of resistance to direct photolysis. nih.gov
Table 1: Photodegradation Parameters for Structurally Related Fluorinated Aromatic Compounds
| Compound | Process | Quantum Yield (Φ) | Half-life (t½) | Key Products |
| 4-Fluorophenol | Direct Photolysis (pH 7) | - | Varies with light intensity | Fluoride, Hydroxylated phenols |
| Fluoxetine (Aryl-CF₃) | Direct Photolysis | - | pH-dependent | Fluoride, Trifluoroacetic acid, Dealkylation products |
| Propranolol (Secondary Amine) | Indirect Photolysis (•OH) | - | Fast | Hydroxylated derivatives |
| Fluroxypyr (Heteroaromatic-F) | Direct Photolysis | 0.00012 | Slow | Fluoride |
Data is illustrative and compiled from studies on analogous compounds to infer potential behavior. rsc.orgnih.govdioxin20xx.org
Hydrolytic Stability and Breakdown Mechanisms in Aqueous Systems
Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the ester linkage is the primary site susceptible to hydrolysis. The stability of the ester bond is highly dependent on the pH of the aqueous system.
Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, esters undergo saponification, a typically rapid and irreversible process. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (propanoate) and an alcohol (ethanol). libretexts.orglibretexts.org The presence of the secondary amine in the molecule could potentially influence the reaction rate.
Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of esters is reversible and generally slower than base-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org The products are a carboxylic acid (3-{[(4-fluorophenyl)methyl]amino}propanoic acid) and an alcohol (ethanol).
The structure of the molecule, specifically being a β-amino ester, can also play a role. Studies on the hydrolysis of β-amino esters indicate that the reaction kinetics can be complex, sometimes involving intramolecular catalysis or cyclization reactions, such as lactam formation, depending on the specific structure and conditions. core.ac.uk The rate of hydrolysis can be influenced by the electron density on the acyl group; however, the primary determinant for environmental hydrolysis is typically the pH. nih.gov
Table 2: Hydrolysis Data for Representative Ester Compounds
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| Ethyl propanoate | Basic (NaOH) | pH-dependent | Fast |
| Ethyl propanoate | Acidic (H⁺) | pH-dependent | Slow (reversible) |
| Fenoxaprop-p-ethyl | pH 4 | 0.048 d⁻¹ | 14.4 d |
| Fenoxaprop-p-ethyl | pH 7 | 0.004 d⁻¹ | 173.3 d |
| Fenoxaprop-p-ethyl | pH 9 | 0.150 d⁻¹ | 4.6 d |
Data for Fenoxaprop-p-ethyl, a structurally complex propanoate ester, illustrates the strong pH dependence of hydrolysis rates in environmental systems. researchgate.netnih.gov
Potential for Abiotic and Biotic Degradation in Environmental Matrices
In soil and sediment, both abiotic (non-biological) and biotic (microbial) processes contribute to the degradation of organic compounds.
Abiotic Degradation: Abiotic degradation in soil and sediment can involve hydrolysis, as discussed above, as well as reactions on the surfaces of minerals and organic matter. Aromatic amines can undergo oxidative coupling reactions catalyzed by clay minerals and metal oxides, or they can form covalent bonds with soil organic matter (humus), leading to the formation of bound residues. This binding process reduces the bioavailability and mobility of the compound but also makes it more persistent in the soil matrix.
Biotic Degradation (Biodegradation): The microbial breakdown of fluorinated aromatic compounds presents a significant challenge due to the stability of the C-F bond. nih.govnih.gov Microorganisms that can degrade such compounds often do so through co-metabolism, where the degradation is a fortuitous side reaction of enzymes with broad substrate specificities. mdpi.com
The likely biodegradation pathway for this compound would involve several steps:
Ester Hydrolysis: The initial step is likely the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 3-{[(4-fluorophenyl)methyl]amino}propanoic acid and ethanol. Ethanol can be readily used as a carbon source by a wide range of microorganisms.
Amine and Alkyl Chain Degradation: The resulting amino acid could be further degraded. Pathways for N-alkylanilines often involve oxidation of the alkyl chain, potentially through β-oxidation, and cleavage of the C-N bond. nih.gov The degradation of the aniline (B41778) moiety typically proceeds via oxidative deamination to form catechol, which can then enter central metabolic pathways. nih.gov
Defluorination: The cleavage of the C-F bond is often the rate-limiting step. Microorganisms have evolved dehalogenase enzymes, but these are less common for fluorinated compounds. acs.org Defluorination of aromatic rings is often initiated by dioxygenase enzymes that hydroxylate the ring, leading to an unstable intermediate that spontaneously eliminates the fluoride ion. mdpi.com
The persistence of fluorinated compounds in the environment suggests that biodegradation rates are often slow. The presence of other organic matter can sometimes enhance degradation by supporting a larger and more diverse microbial community.
Table 3: Microbial Degradation of Structurally Related Compounds
| Compound Class | Microbial Species Example | Degradation Pathway | Key Enzymes |
| Aniline | Delftia sp., Nocardia sp. | Oxidative deamination to catechol | Aniline dioxygenase, Catechol 2,3-dioxygenase |
| N-Alkylanilines | Alcanivorax sp. | β-oxidation of alkyl chain | Monooxygenases |
| Fluorinated Aromatics | Pseudomonas sp. | Dihydroxylation and defluorination | Dioxygenases |
| Esters (general) | Various bacteria and fungi | Hydrolysis | Esterases, Lipases |
This table summarizes general microbial capabilities for degrading the functional moieties present in the target compound. nih.govnih.govnih.govresearchgate.net
Environmental Transport and Distribution Modeling Considerations
The movement and final distribution of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the environmental compartments (air, water, soil, sediment). Environmental fate models use these properties to predict a compound's likely distribution. diva-portal.org
Key parameters for modeling the transport of this compound include:
Water Solubility: This affects the concentration of the compound in aquatic systems and its potential for leaching through soil. Fluorinated compounds can have variable solubilities. dioxin20xx.org
Vapor Pressure: This determines the likelihood of the compound volatilizing into the atmosphere. The ester and aromatic amine functionalities suggest a relatively low vapor pressure.
Octanol-Water Partition Coefficient (Kow): This value indicates the tendency of a compound to partition into organic matter (like soil organic carbon or lipids in organisms) versus water. A higher Kow suggests greater sorption to soil and sediment and potential for bioaccumulation.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Derived from Kow, this parameter is crucial for modeling leaching and runoff from soil. Aromatic amines are known to bind to soil organic matter.
The compound's amine group means its speciation will be pH-dependent. In acidic environments, the amine will be protonated, increasing its water solubility and reducing its tendency to sorb to soil compared to the neutral form. Environmental models, such as fugacity-based models, can integrate these parameters to estimate the distribution of a chemical between air, water, soil, and sediment. diva-portal.org For fluorinated compounds like PFOA, long-range oceanic transport has been identified as a significant distribution pathway, highlighting that partitioning to water can lead to widespread environmental presence. acs.orgacs.org
Table 4: Estimated Physicochemical Properties and Their Influence on Environmental Transport
| Property | Estimated Value/Range | Implication for Environmental Transport |
| Water Solubility | Low to Moderate | Potential for presence in surface and groundwater; influenced by pH. |
| Vapor Pressure | Low | Unlikely to be a significant atmospheric pollutant; transport primarily in aqueous or sorbed phases. |
| Log Kow | Moderate | Likely to sorb to soil organic carbon and sediment; potential for bioaccumulation. |
| pKa (Amine) | ~4-5 (typical for aromatic amines) | Speciation is pH-dependent; protonated form is more mobile in water. |
These properties are estimated based on the chemical structure and data from analogous compounds.
Future Research Directions and Unexplored Avenues for Ethyl 3 4 Fluorophenyl Methyl Amino Propanoate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate and its derivatives is a foundational area ripe for innovation. Current synthetic routes, while functional, may not be optimized for large-scale, environmentally friendly production. Future research should prioritize the development of novel and sustainable synthetic methodologies. This includes exploring green chemistry principles such as the use of non-toxic solvents, renewable starting materials, and catalyst systems that are both efficient and recyclable. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, could significantly improve efficiency and reduce waste. Furthermore, investigating flow chemistry approaches could offer advantages in terms of safety, scalability, and process control.
A comparative analysis of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalyst-Free Methods | Reduced cost, simpler purification, lower environmental impact. | May require harsh reaction conditions (high temperature/pressure), potentially lower yields. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope may be limited. |
| Photoredox Catalysis | Access to unique reaction pathways, mild conditions. | Requires specialized equipment, potential for side reactions. |
Advanced In Situ Spectroscopic Probes for Reaction Monitoring
To optimize synthetic methodologies, a deeper understanding of the reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques offer a powerful toolkit for real-time reaction monitoring. Future research should focus on the application of probes such as Process Analytical Technology (PAT), which can provide continuous data on reaction progress, impurity formation, and product quality. Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can elucidate the roles of transient intermediates and catalyst speciation. This detailed mechanistic insight is invaluable for improving reaction yields, minimizing byproducts, and ensuring the safe scale-up of synthetic processes.
Integration of Machine Learning and AI in Predictive Chemical Design
The vast chemical space of potential derivatives of this compound presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) offer a transformative approach to predictive chemical design. By training algorithms on existing chemical data, it is possible to predict the properties and activities of novel, unsynthesized compounds. Future research should focus on developing and applying ML models to predict key parameters such as reactivity, solubility, and potential biological activity of derivatives. This in silico screening can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing the resources required for experimental work.
Exploration of Self-Assembly and Supramolecular Chemistry
The molecular structure of this compound, with its potential for hydrogen bonding and aromatic interactions, suggests a propensity for self-assembly into more complex supramolecular structures. This is a largely unexplored avenue of research with significant potential. Future investigations should explore the conditions under which this compound can form organized assemblies such as gels, liquid crystals, or nanoparticles. The resulting supramolecular materials could have novel applications in areas like drug delivery, sensing, and catalysis. Understanding the fundamental principles that govern the self-assembly of this molecule will be key to designing and fabricating new functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate?
- Methodological Answer: The synthesis typically involves esterification of the corresponding propanoic acid derivative with ethanol under acidic or catalytic conditions. For example, a related compound, (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate, was synthesized by reacting the amino acid hydrochloride with di-tert-butyl dicarbonate in dichloromethane, using triethylamine as a base . Alternative routes may include reductive amination or nucleophilic substitution to introduce the 4-fluorobenzylamine moiety.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques such as -NMR and HPLC. For instance, -NMR analysis of analogous fluorophenyl derivatives reveals distinct peaks for the ethyl ester (δ ~1.2–1.4 ppm, triplet), the fluorophenyl aromatic protons (δ ~7.0–7.3 ppm), and the methylamino group (δ ~2.8–3.2 ppm). Purity is validated via HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer: Store in sealed containers at room temperature (RT), protected from moisture and light. Similar fluorophenyl esters, such as Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, have demonstrated stability under these conditions for extended periods .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation or ingestion, as fluorinated aromatic compounds may exhibit toxicity. Safety protocols for related compounds recommend working in a fume hood and adhering to hazard codes H303+H313+H333 .
Advanced Research Questions
Q. How can computational tools optimize synthetic pathways for this compound?
- Methodological Answer: Tools like PISTACHIO and REAXYS analyze reaction feasibility using databases of known transformations. For example, retrosynthetic analysis of similar esters identified viable precursors like 4-fluorobenzylamine and ethyl acrylate, with reaction conditions optimized using heuristic scoring models .
Q. What strategies resolve contradictory data in reaction yields across studies?
- Methodological Answer: Systematic variation of catalysts (e.g., HSO vs. p-TsOH) and solvents (e.g., THF vs. DCM) can clarify discrepancies. Kinetic studies, such as monitoring reaction progress via TLC or in situ IR, help identify rate-limiting steps. For instance, esterification of Methyl 3-amino-4-fluorophenylpropanoate showed yield improvements under reflux with acid catalysis .
Q. What mechanisms explain the compound’s reactivity in substitution reactions?
- Methodological Answer: The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution. In related compounds, nucleophilic attack at the para position is favored, with reaction rates influenced by solvent polarity (e.g., DMF enhances nucleophilicity). Sodium hydroxide or potassium carbonate is commonly used to deprotonate intermediates .
Q. How does the fluorophenyl group influence interactions with biological targets?
- Methodological Answer: Fluorine’s electronegativity enhances binding via hydrophobic and electrostatic interactions. Studies on Methyl 3-amino-4-fluorophenylpropanoate demonstrated altered enzyme inhibition profiles compared to non-fluorinated analogs, attributed to fluorine’s impact on π-stacking and hydrogen bonding .
Q. What advanced analytical methods validate stereochemical purity?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or X-ray crystallography can resolve enantiomers. For example, crystallographic data for a pyridine-containing analog confirmed absolute configuration using Cu-Kα radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
